molecular formula C20H19ClN2O4 B5502778 5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide

5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide

Cat. No.: B5502778
M. Wt: 386.8 g/mol
InChI Key: ZJKXWSUGUKKARR-DYVFJYSZSA-N
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Description

5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1033348 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

Research indicates that similar compounds have been studied for their antitumor properties. For instance, the interaction of related compounds in cold methanol or ethanol has shown potential as a prodrug for treating L-1210 and P388 leukemia, suggesting possible applications in cancer treatment (Stevens et al., 1984).

Antiprotozoal Activity

Compounds with structural similarities have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Some derivatives, such as 2,5-bis(4-guanylphenyl)furans, have demonstrated significant activity against Trypanosoma rhodesiense in mice (Das & Boykin, 1977).

DNA Binding Affinity

The binding affinity of analogous compounds to DNA has been studied. One example is 2,5-bis(4-guanylphenyl)furan, which has been shown to bind more tightly to DNA sequences than its analogs, indicating potential for drug development targeting DNA interactions (Laughton et al., 1995).

Enzyme Inhibition

Related furan derivatives have been evaluated for their ability to inhibit enzymes like cyclooxygenase-2. Molecular docking studies have been conducted to understand the interaction of these molecules within the active site of the enzyme, providing insights for the development of COX-2 inhibitors (Al-Hourani et al., 2015).

Antimicrobial Activities

Certain furan derivatives have demonstrated antimicrobial activities. The synthesized compounds were found to have significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).

Synthesis of Bioactive Compounds

The compound's structure is conducive to synthesizing bioactive compounds, as seen in research exploring the synthesis of potentially bioactive compounds from related furan derivatives (Hafez et al., 2001).

Fungicidal Activities

Research has explored the synthesis of furan derivatives for potential use as new plant fungicides. Some derivatives exhibited broad-spectrum fungicidal activity, indicating their application in agriculture (Kim et al., 1994).

Properties

IUPAC Name

5-(2-chlorophenyl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-12-8-14(27-23-12)9-13-10-25-11-17(13)22-20(24)19-7-6-18(26-19)15-4-2-3-5-16(15)21/h2-8,13,17H,9-11H2,1H3,(H,22,24)/t13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKXWSUGUKKARR-DYVFJYSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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